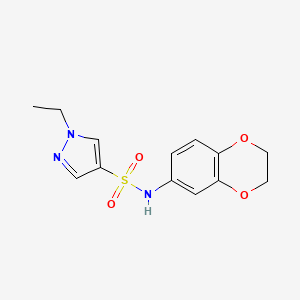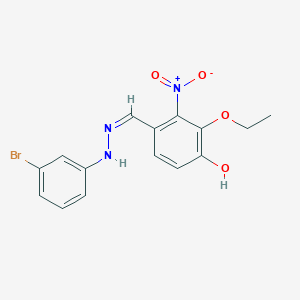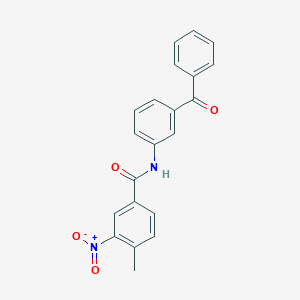![molecular formula C23H25NO4 B6137668 {1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B6137668.png)
{1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone, also known as ABPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ABPMP belongs to the class of benzoylpiperidine derivatives and has shown promising results in various studies related to its pharmacological properties.
Wirkmechanismus
The mechanism of action of {1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone involves the inhibition of various enzymes and receptors involved in disease progression. {1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression and are often dysregulated in cancer cells. {1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, {1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone has been shown to modulate the activity of various neurotransmitters and receptors in the brain, leading to its potential neuroprotective effects.
Biochemical and Physiological Effects
{1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In cancer cells, {1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. Inflammatory diseases have also been the focus of {1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone research, where it has shown anti-inflammatory effects by reducing the production of inflammatory mediators. Furthermore, {1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone has been shown to modulate various neurotransmitters and receptors in the brain, leading to its potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
{1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone has several advantages for lab experiments, including its high potency and selectivity towards its target enzymes and receptors. Additionally, {1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone has shown low toxicity in various in vitro and in vivo studies, making it a promising candidate for further research. However, {1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone also has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for {1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone research, including its potential use in combination therapy with other drugs for the treatment of cancer and inflammatory diseases. Furthermore, {1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone's potential neuroprotective effects make it a promising candidate for further research in neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to improve the bioavailability and pharmacokinetics of {1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone, which can improve its therapeutic efficacy in vivo.
Synthesemethoden
The synthesis of {1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone involves several steps, including the reaction of 3-(allyloxy)benzoyl chloride with piperidine, followed by the reaction of the resulting product with 2-methoxybenzylamine. The final product is obtained after purification and characterization using various analytical methods.
Wissenschaftliche Forschungsanwendungen
{1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, {1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammatory diseases such as rheumatoid arthritis have also been the focus of {1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone research, where it has shown anti-inflammatory effects. Furthermore, {1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone has been studied for its potential neuroprotective effects in various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-[1-(3-prop-2-enoxybenzoyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-3-14-28-19-10-6-8-17(15-19)23(26)24-13-7-9-18(16-24)22(25)20-11-4-5-12-21(20)27-2/h3-6,8,10-12,15,18H,1,7,9,13-14,16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZWWKMTTAHABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2CCCN(C2)C(=O)C3=CC(=CC=C3)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[3-(Allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6137593.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6137600.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6137607.png)
![2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6137621.png)

![2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6137633.png)
![2-{4-hydroxy-2-[(3-hydroxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methylphenyl)acetamide](/img/structure/B6137634.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(2,3,5,6-tetrafluorophenoxy)acetohydrazide](/img/structure/B6137640.png)


![5-(2,4-dichlorophenyl)-4-[(4-ethoxy-3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B6137658.png)
![1-methyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6137661.png)
